molecular formula C13H10N2OS B1303144 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide CAS No. 70541-99-0

5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide

Cat. No.: B1303144
CAS No.: 70541-99-0
M. Wt: 242.3 g/mol
InChI Key: ZTZHNCQVFOLOEO-UHFFFAOYSA-N
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Description

5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide is a chemical compound with the molecular formula C13H10N2OS It is a thiophene derivative, characterized by the presence of a cyano group, a methyl group, and a phenyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. One common method is the Gewald reaction, which is a well-known synthetic route for thiophene derivatives . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced amide or amine derivatives.

    Substitution: Substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets. The cyano group and the thiophene ring play crucial roles in its binding to enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyano-4-methyl-2-phenylthiophene-3-carboxamide
  • 5-Cyano-3-methyl-4-phenylthiophene-2-carboxamide
  • 5-Cyano-4-methyl-3-(4-methylphenyl)thiophene-2-carboxamide

Uniqueness

5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of a cyano group, a methyl group, and a phenyl group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-cyano-4-methyl-3-phenylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c1-8-10(7-14)17-12(13(15)16)11(8)9-5-3-2-4-6-9/h2-6H,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZHNCQVFOLOEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C2=CC=CC=C2)C(=O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377285
Record name 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70541-99-0
Record name 5-Cyano-4-methyl-3-phenyl-2-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70541-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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